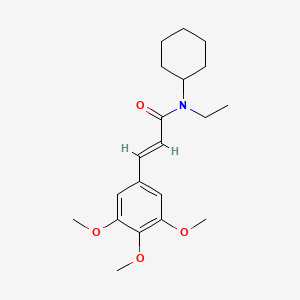![molecular formula C19H18N4O4S B11012693 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide](/img/structure/B11012693.png)
N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a 1,3,4-thiadiazole ring, a 4-methoxyphenethyl group, and a 3-nitrobenzamide moiety.
- The 1,3,4-thiadiazole ring is a five-membered heterocycle containing three nitrogen atoms and one sulfur atom. It imparts interesting chemical properties to the compound.
- The 4-methoxyphenethyl group contributes to its overall structure and may influence its biological activity.
- The 3-nitrobenzamide portion contains a nitro group (-NO₂), which can participate in various reactions.
- Overall, this compound combines diverse functional groups, making it intriguing for research.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
- Industrial production methods are scarce, suggesting that this compound might not be widely manufactured.
Chemical Reactions Analysis
- The compound could undergo various reactions:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The 4-methoxyphenethyl group might undergo nucleophilic substitution reactions.
- Common reagents include reducing agents (e.g., SnCl₂, Fe/HCl) for nitro reduction and nucleophiles (e.g., NaOH, NaN₃) for substitution.
- Major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stability, and novel transformations.
Biology: Investigate its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Evaluate its use as a precursor for other compounds or as a building block in organic synthesis.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is lacking. Further studies are needed to elucidate its targets and pathways.
Comparison with Similar Compounds
- Similar compounds include other 1,3,4-thiadiazoles, nitrobenzamides, and phenethyl derivatives.
- Uniqueness lies in the combination of these functional groups, potentially leading to distinct properties.
Properties
Molecular Formula |
C19H18N4O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H18N4O4S/c1-12-15(4-3-5-16(12)23(25)26)18(24)20-19-22-21-17(28-19)11-8-13-6-9-14(27-2)10-7-13/h3-7,9-10H,8,11H2,1-2H3,(H,20,22,24) |
InChI Key |
FGVBXEYGFWVJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11012613.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11012623.png)


![1-(3-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11012636.png)
![methyl 5-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11012659.png)
![N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine](/img/structure/B11012671.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B11012674.png)
![4,5-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11012676.png)

![N-(3-chloro-4-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11012682.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11012689.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11012692.png)
